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Compound of Interest

Compound Name:
3-Prop-2-ynyl-2-thioxo-1,3-

dihydroquinazolin-4-one

CAS No.: 497060-22-7

Cat. No.: B2957813 Get Quote

Synthetic Regiocontrol, Pharmacophore Mapping, and Multi-Target Profiling

Executive Summary
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry,

serving as the core for FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging

neuroprotective agents. The introduction of a propargyl (2-propynyl) moiety into this scaffold

creates a unique chemical space. The terminal alkyne functions not only as a steric probe for

hydrophobic pockets (e.g., in EGFR) but also as a "warhead" for mechanism-based inhibition

(MAO-B) and a bio-orthogonal handle for activity-based protein profiling (ABPP).

This technical guide analyzes the critical Structure-Activity Relationships (SAR) of propargyl

quinazolinones, focusing on synthetic regioselectivity (N3- vs. O4-alkylation) and divergent

pharmacological profiles in oncology and neurodegeneration.

Synthetic Architecture: The Regioselectivity
Challenge
A defining technical hurdle in synthesizing propargyl quinazolinones is the ambident

nucleophilicity of the quinazolinone lactam/lactim system. The N3 nitrogen and the O4 oxygen

compete for the electrophilic propargyl bromide.
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Mechanistic Insight: Hard/Soft Acid-Base (HSAB) Theory
Thermodynamic Control (N-Alkylation): The N3-propargyl isomer is generally the

thermodynamic product due to the stability of the carbonyl bond in the resulting amide.

Kinetic Control (O-Alkylation): Under specific conditions (silver salts or hard oxygen-philic

bases), the O-propargyl imidate can form.

Validated Synthetic Workflow (DOT Diagram)

Quinazolin-4(3H)-one
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Propargyl Bromide
(HC≡C-CH2-Br)
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(Major Product)

Target: AChE/MAO

 SN2 Attack (Soft-Soft)

O-Propargyl
(Minor/Imidate)

Target: EGFR (rare)

 O-Coordination
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Figure 1: Divergent synthetic pathways controlled by base selection and solvent polarity. N-

alkylation is the dominant pathway for bioactive library generation.

SAR Module A: Oncology (EGFR Tyrosine Kinase
Inhibition)[1]
In the context of Non-Small Cell Lung Cancer (NSCLC), the propargyl group often modifies the

solvent-front binding region of the ATP-binding pocket.

The 4-Anilinoquinazoline Core
The "gold standard" pharmacophore requires an aniline at the C4 position. The propargyl group

is typically introduced at the C6 or C7 positions via ether linkages, rather than N3, to improve

solubility and reach into the hydrophobic cleft.

Key SAR Findings:
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C4-Position: Must remain an aromatic amine (3-chloro-4-fluoroaniline is optimal) to form

hydrogen bonds with Met793 in the hinge region.

C6/C7-Propargyloxy: Replacing a methoxy group with a propargyloxy group at C6 often

maintains potency against wild-type EGFR but can significantly alter metabolic stability.

Click-Chemistry Probes: N-propargyl variants at the C4-aniline nitrogen have been used to

covalently trap the cysteine residue (Cys797) in mutant EGFR (T790M), functioning similarly

to the acrylamide warhead in Osimertinib.

Position Modification
Effect on EGFR Activity (

)

C4-NH Propargylation
Decreased (Loss of H-bond

donor to Met793)

C6-O Propargyl ether
Maintained/Enhanced

(Hydrophobic fit)

N3 Propargyl
Inactive (Steric clash with ATP

pocket)

SAR Module B: Neurodegeneration (AChE & MAO
Inhibition)
This is the most fertile ground for N3-propargyl quinazolinones. The design strategy focuses on

Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.

The Dual Binding Site Theory (AChE)
Acetylcholinesterase (AChE) possesses a Catalytic Anionic Site (CAS) at the bottom of a gorge

and a Peripheral Anionic Site (PAS) at the rim.

The Spacer: A quinazolinone core acts as the PAS binder.

The Linker: An alkyl chain (often 2-4 carbons) connects the core to the amine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2957813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Propargyl Amine: This group mimics the cationic head of acetylcholine and binds to the

CAS.

MAO-B Mechanism-Based Inhibition
The propargyl amine moiety is a known "suicide substrate" for Monoamine Oxidase B (MAO-

B).

MAO-B oxidizes the adjacent amine.

The propargyl group forms a reactive allene intermediate.

This intermediate covalently modifies the flavin cofactor (FAD), irreversibly inhibiting the

enzyme.

SAR Optimization Table:

Compound Class Structure Target Profile Potency (Ref)

N-Propargyl-THQ
Tetrahydroquinoline

core
AChE/BuChE

N-Methylpropargyl
Quinazoline-2,4-

diamine
MAO-B / AChE (AChE)

C2-Aryl 2-Phenyl-3-propargyl Anti-inflammatory Moderate

Pharmacophore Logic Map (DOT Diagram)
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Quinazolinone Scaffold
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Figure 2: Pharmacophore dissection of neuroactive propargyl quinazolinones. The N3-

propargyl group is the critical determinant for dual AChE/MAO activity.

Experimental Protocols
Synthesis of N-(Prop-2-ynyl)quinazolin-4(3H)-one
Rationale: This protocol utilizes

in DMF to favor thermodynamic N-alkylation over O-alkylation.

Reagents:

Quinazolin-4(3H)-one (1.0 eq)

Propargyl bromide (80% in toluene, 1.2 eq)

Anhydrous

(1.5 eq)

DMF (Dimethylformamide), anhydrous

Step-by-Step:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2957813?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2957813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve 5.0 mmol of quinazolin-4(3H)-one in 10 mL of dry DMF in a round-

bottom flask.

Deprotonation: Add

(7.5 mmol) and stir at room temperature for 30 minutes. Observation: The suspension may
change color slightly as the anion forms.

Alkylation: Dropwise add propargyl bromide (6.0 mmol) over 10 minutes.

Reaction: Stir at

for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The N-alkylated product typically has a
lower

than the O-alkylated byproduct.

Workup: Pour the mixture into 100 mL ice-water. The product should precipitate.

Purification: Filter the solid. Recrystallize from Ethanol/Water. If O-alkylation is observed

(>5%), purify via silica gel column chromatography.

Ellman’s Assay for AChE Inhibition
Rationale: To validate the efficacy of the propargyl moiety in binding the enzyme's active site.

Reagents:

Acetylcholinesterase (from Electrophorus electricus)

Acetylthiocholine iodide (ATCI, substrate)

DTNB (Ellman's reagent)

Phosphate Buffer (pH 8.0)

Protocol:

Preparation: In a 96-well plate, add 150
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of phosphate buffer (0.1 M, pH 8.0).

Inhibitor: Add 20

of the test compound (dissolved in DMSO, varying concentrations).

Enzyme: Add 20

of AChE solution (0.2 U/mL). Incubate at

for 15 minutes.

Substrate: Add 10

of DTNB/ATCI mixture (1:1 ratio of 10 mM stock).

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a

microplate reader.

Calculation: Determine

by plotting % inhibition vs. log[concentration].

References
Vertex AI Search. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized

Quinolinones for Alzheimer's Disease Therapy.[1] MDPI. [Link]

National Institutes of Health (NIH). (2023). Structure-Guided Design of N-

Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of

Alzheimer's Disease. PMC. [Link]

PubMed. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual

cholinesterase inhibition and antioxidant properties: Development and structure-activity

relationship (SAR) studies. [Link][2]

Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4][5]

Organic & Medicinal Chemistry International Journal.[4] [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://sciforum.net/paper/view/16055
https://www.mdpi.com/1420-3049/25/11/2565
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221356/
https://pubmed.ncbi.nlm.nih.gov/28131713/
https://pubmed.ncbi.nlm.nih.gov/27951490/
https://www.researchgate.net/publication/318286665_Selectivity_of_N-_Versus_O-Alkylation_in_Mitsunobu_Reactions_with_Various_Quinolinols_and_Isoquinolinols
https://www.researchgate.net/publication/368009477_N-_and_or_O-_Alkylation_of_Quinazolinone_Derivatives
https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555781.pdf
https://www.researchgate.net/publication/368009477_N-_and_or_O-_Alkylation_of_Quinazolinone_Derivatives
https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555781.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2957813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with

Various Quinolinols and Isoquinolinols. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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